N,N-dibutyl-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE is a complex organic compound with the molecular formula C19H22ClFN2O2 It is characterized by the presence of a benzodioxinopyridine core, substituted with chlorine and fluorine atoms, and an amine group bonded to two butyl chains
Preparation Methods
The synthesis of N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxinopyridine Core: This step involves the cyclization of appropriate precursors to form the benzodioxinopyridine structure.
Halogenation: Introduction of chlorine and fluorine atoms to the benzodioxinopyridine core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are used in drug discovery.
Benzodioxinopyridine Derivatives: Compounds with similar core structures but different substituents, leading to varied chemical and biological properties.
The uniqueness of N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE lies in its specific substitution pattern and the presence of dibutylamine, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C19H22ClFN2O2 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N,N-dibutyl-4-chloro-3-fluoro-[1,4]benzodioxino[2,3-c]pyridin-1-amine |
InChI |
InChI=1S/C19H22ClFN2O2/c1-3-5-11-23(12-6-4-2)19-17-16(15(20)18(21)22-19)24-13-9-7-8-10-14(13)25-17/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
SVRKZBCEKZJMAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=C(C2=C1OC3=CC=CC=C3O2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.